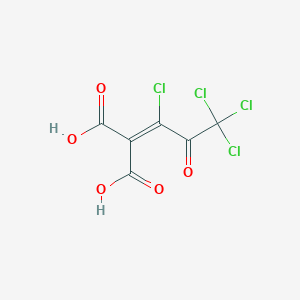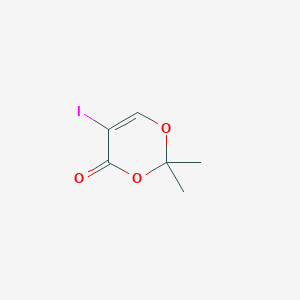
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound that belongs to the class of dioxin derivatives It is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd position of the dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves the iodination of 2,2-dimethyl-2H,4H-1,3-dioxin-4-one. This can be achieved through the reaction of 2,2-dimethyl-2H,4H-1,3-dioxin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dioxin derivatives.
Oxidation Reactions: Products include oxides and other higher oxidation state compounds.
Reduction Reactions: Products include hydrogenated dioxin derivatives.
Applications De Recherche Scientifique
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its reactive iodine atom.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2H,4H-1,3-dioxin-4-one: Lacks the iodine atom, making it less reactive in substitution reactions.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Contains an additional methyl group, altering its steric and electronic properties.
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and applications.
Uniqueness
5-Iodo-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications in scientific research. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for further study.
Propriétés
Numéro CAS |
110168-70-2 |
|---|---|
Formule moléculaire |
C6H7IO3 |
Poids moléculaire |
254.02 g/mol |
Nom IUPAC |
5-iodo-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7IO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
Clé InChI |
VHCPIYZCINPHFR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC=C(C(=O)O1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


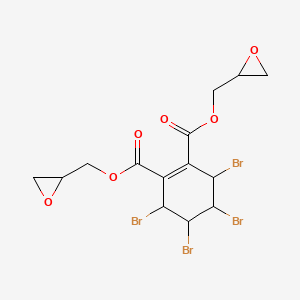
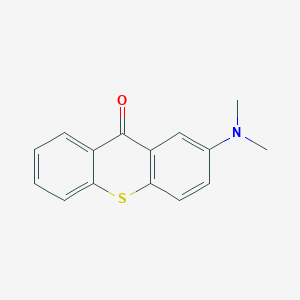
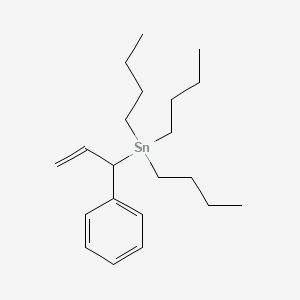

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
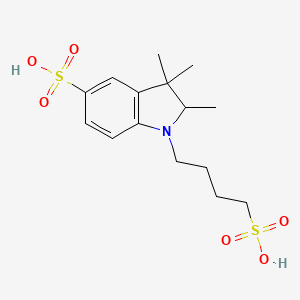
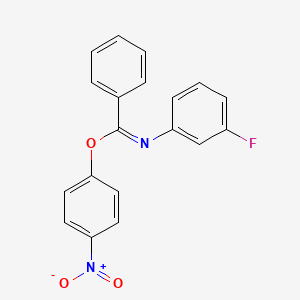
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
